(R)-3-Aminodihydrofuran-2,5-dione hydrochloride
Description
(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS No. 39185-99-4) is a chiral organic compound with the molecular formula C₄H₆ClNO₃ and a molecular weight of 151.55 g/mol. It features a five-membered dihydrofuran ring substituted with two carbonyl groups and an amino group at the 3-position, with the (R)-enantiomer configuration . This compound is a white crystalline solid, soluble in polar solvents, and is widely used as a building block in organic synthesis, pharmaceutical research, and biomedical applications due to its nucleophilic and reactive amine group .
Properties
IUPAC Name |
(3R)-3-aminooxolane-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVTYLEICKQDF-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)OC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis from L-Glutamine Derivatives
The most widely reported method involves L-glutamine as a starting material, leveraging its inherent chirality to generate the R-configuration. The process follows three key steps:
-
Protection of the amino group : L-glutamine is treated with di-tert-butyl dicarbonate (Boc₂O) in an alkaline medium (e.g., NaOH/1,4-dioxane) to form N-Boc-L-glutamine. This step achieves >90% yield under mild conditions (0–25°C, 4–6 hours).
-
Cyclization : The protected intermediate undergoes ring closure using N,N-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. This generates N-Boc-(R)-3-aminodihydrofuran-2,5-dione with 79–85% yield.
-
Deprotection and salt formation : Acidic hydrolysis (e.g., HCl/methanol) removes the Boc group, yielding the hydrochloride salt. Final recrystallization in ethyl acetate provides >99% purity.
Key data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | Boc₂O, NaOH, 1,4-dioxane, 0°C | 90.7 | 97.3 |
| Cyclization | CDI, DMAP, THF, reflux | 79.6 | 99.1 |
| Deprotection/Salt Form | HCl/MeOH, 0°C → room temperature | 94.8 | 99.5 |
Resolution of Racemic Mixtures
Alternative approaches resolve racemic 3-aminodihydrofuran-2,5-dione using chiral auxiliaries or enzymes:
-
Chiral column chromatography : Separates enantiomers on a preparative scale with >98% enantiomeric excess (ee).
-
Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acylate the S-enantiomer, leaving the R-form unreacted. This method achieves 85–90% ee but requires optimization of solvent systems.
Reaction Optimization Strategies
Solvent and Temperature Effects
Cyclization efficiency heavily depends on solvent polarity and temperature:
Catalytic Enhancements
-
DMAP loading : Increasing DMAP from 0.01 to 0.05 equivalents improves cyclization yield by 12%.
-
Alternative catalysts : N-Hydroxysuccinimide (NHS) esters coupled with DIPEA in dichloromethane achieve comparable yields (80%) but require longer reaction times.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity and Enantiomeric Excess
-
Chiral HPLC : Utilizes amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm ≥98% ee.
-
Elemental analysis : Matches theoretical values for C₄H₆ClNO₃ (C: 31.71%, H: 3.99%, N: 9.25%).
Industrial Scalability and Challenges
The L-glutamine route is preferred for scale-up due to low-cost starting materials (<$50/kg) and minimal high-pressure steps. However, critical challenges include:
-
Byproduct formation : Overprotection or incomplete cyclization generates glutaric acid derivatives, requiring rigorous purification.
-
Solvent recovery : THF and 1,4-dioxane necessitate distillation systems to meet environmental regulations.
Scientific Research Applications
®-3-Aminodihydrofuran-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Aminodihydrofuran-2,5-dione hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The table below summarizes structurally related compounds and their distinctions from (R)-3-aminodihydrofuran-2,5-dione hydrochloride:
| Compound Name | CAS Number | Key Structural Differences | Impact on Properties |
|---|---|---|---|
| (S)-4-Aminodihydrofuran-2(3H)-one hydrochloride | Not specified | Chloride salt; amino group at the 4-position instead of 3-position | Altered stereochemistry affects receptor binding and solubility |
| (R)-3-Amino-g-butyrolactone hydrochloride | Not specified | Lactone ring (γ-butyrolactone) instead of dihydrofuran-2,5-dione | Reduced electrophilicity; different metabolic stability |
| Methyl 2-aminopentanoate hydrochloride | Not specified | Longer carbon chain (pentanoate ester) and absence of cyclic structure | Lower rigidity; modified pharmacokinetics |
| Pyrrolidine-3-carboxamide hydrochloride | Not specified | Pyrrolidine ring instead of dihydrofuran; carboxamide group at the 3-position | Enhanced hydrogen-bonding capacity; different biological target selectivity |
| 1-(2-Amino-3,3-dimethylbutyl)pyrrolidine-2,5-dione hydrochloride | 2007916-38-1 | Branched alkyl chain substituent on the pyrrolidine ring | Improved lipophilicity; altered blood-brain barrier penetration |
Chemical Reactivity and Functional Group Analysis
- Amino Group Position: The (R)-configured amino group at the 3-position in dihydrofuran-2,5-dione enhances nucleophilic reactivity compared to analogues like (S)-4-aminodihydrofuran-2(3H)-one hydrochloride, where the amino group is less accessible for reactions .
- Ring Structure : Substituting the dihydrofuran ring with a pyrrolidine ring (e.g., pyrrolidine-3-carboxamide hydrochloride) introduces additional nitrogen atoms, increasing basicity and altering solubility profiles .
- Halogen Variations: Bromide or iodide analogues (e.g., (R)-3-aminodihydrofuran-2(3H)-one hydrobromide) exhibit distinct crystallinity and stability due to halogen size and electronegativity differences .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: The dihydrofuran ring in this compound undergoes slower hepatic oxidation compared to lactone derivatives like (R)-3-amino-g-butyrolactone hydrochloride, prolonging its half-life .
- Toxicity Data: Limited toxicological studies exist for many analogues, including (2S)-2,5-diaminopentanamide dihydrochloride, necessitating caution in biomedical applications .
Biological Activity
(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields.
- Chemical Formula: C₄H₅ClN₁O₃
- Molecular Weight: 137.54 g/mol
- CAS Number: 143394-93-8
This compound exhibits its biological effects primarily through its interaction with specific biological pathways. Research indicates that this compound may influence metabolic processes by acting on key enzymes involved in amino acid metabolism and energy production.
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes that are critical for the synthesis of amino acids, thereby affecting protein synthesis and cellular metabolism.
- Modulation of Signaling Pathways: It may also modulate signaling pathways associated with cell proliferation and apoptosis, suggesting potential applications in cancer treatment.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity: Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
- Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells and tissues.
- Cytotoxic Effects: Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its use as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Bacillus subtilis | 30 µg/mL |
Study 2: Antioxidant Activity
Research conducted by Wang et al. (2020) assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited strong radical scavenging activity comparable to well-known antioxidants.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 15 µM |
| ABTS | 10 µM |
Study 3: Cytotoxicity Against Cancer Cells
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 100 µg/mL. Flow cytometry analysis confirmed increased annexin V positivity in treated cells.
Q & A
Q. What are the standard synthetic protocols for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, and how is stereochemical purity ensured?
The compound is synthesized via the reaction of dihydrofuran-2,5-dione with ammonia under acidic conditions (e.g., HCl), followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Spectroscopic methods : FT-IR (C=O stretch at ~1750 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) and ¹H/¹³C NMR (distinct dihydrofuran ring protons at δ 4.2–5.0 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (151.55 g/mol) and fragmentation patterns .
- Elemental analysis : Validates C, H, N, and Cl content to ±0.3% deviation .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Maintain under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the dihydrofuran ring .
- Safety protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Avoid aqueous solutions unless stabilized with HCl .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its reported anticancer activity?
- Mechanistic assays :
- Apoptosis induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization in cancer cell lines (e.g., HeLa, MCF-7) .
- Pathway analysis : Use Western blotting to assess Bcl-2/Bax ratio and p53 phosphorylation .
- Dose-response studies : Optimize IC₅₀ values (reported range: 10–50 μM) using MTT assays with 72-hour exposure .
Q. How to resolve contradictions in reported antimicrobial efficacy across studies?
- Strain-specific variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with standardized MIC protocols (CLSI guidelines) .
- Synergistic effects : Combine with β-lactams or fluoroquinolones to assess potentiation via checkerboard assays .
- Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction at sub-MIC concentrations .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Salt form optimization : Compare hydrochloride vs. trifluoroacetate salts for aqueous solubility (>50 mg/mL in PBS) .
- Prodrug design : Esterify the amine group to enhance lipophilicity and blood-brain barrier penetration .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
Q. How can reaction conditions be tailored for selective functionalization of the dihydrofuran ring?
- Electrophilic substitution : Use HNO₃/H₂SO₄ for nitration at the 4-position, monitored by TLC .
- Reductive amination : React with aldehydes (e.g., benzaldehyde) under H₂/Pd-C to form secondary amines .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)₂ and SPhos ligand .
Data Interpretation and Optimization
Q. How to address discrepancies in cytotoxicity data between in vitro and ex vivo models?
- Metabolic interference : Test liver microsome stability to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- 3D tumor spheroids : Use Matrigel-embedded spheroids to mimic in vivo hypoxia and nutrient gradients .
Q. What computational tools predict binding targets for mechanistic hypotheses?
- Molecular docking : AutoDock Vina screens against kinase domains (e.g., EGFR, CDK2) with ∆G < -8 kcal/mol .
- MD simulations : GROMACS assesses ligand-protein stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
